molecular formula C10H6ClNO3 B1361642 6-Chloro-4-hydroxyquinoline-3-carboxylic acid CAS No. 35973-14-9

6-Chloro-4-hydroxyquinoline-3-carboxylic acid

Cat. No. B1361642
CAS RN: 35973-14-9
M. Wt: 223.61 g/mol
InChI Key: CDPXSMNKRFLXHU-UHFFFAOYSA-N
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Description

“6-Chloro-4-hydroxyquinoline-3-carboxylic acid” is a chemical compound with the empirical formula C10H6ClNO3 and a molecular weight of 223.61 . It is a solid substance and is used for research and development purposes .


Synthesis Analysis

The synthesis of quinoline compounds, including “6-Chloro-4-hydroxyquinoline-3-carboxylic acid”, has been a topic of interest in the field of synthetic organic chemistry . Various synthesis protocols have been reported, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also used for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of “6-Chloro-4-hydroxyquinoline-3-carboxylic acid” consists of a benzene ring fused with a pyridine moiety . The SMILES string representation of the molecule is ClC1=CC=C2N=CC(C(O)=O)=C(O)C2=C1 .


Chemical Reactions Analysis

Quinoline compounds, including “6-Chloro-4-hydroxyquinoline-3-carboxylic acid”, have been synthesized using various methods . For example, one method involves refluxing isatin with enaminone in the presence of an aqueous solution of KOH or NaOH, followed by acidification using dilute HCl to prepare quinoline-4-carboxylic acid .


Physical And Chemical Properties Analysis

“6-Chloro-4-hydroxyquinoline-3-carboxylic acid” is a solid substance . Its molecular weight is 223.61 . The compound’s CAS Number is 35973-14-

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of 2-Chloro-4-hydroxyquinoline-3-carboxylic acid ethyl ester has been studied, focusing on the behavior of chloro-hydroxy-quinoline-carboxylic acids under esterification conditions (Ukrainets, Gorokhova, & Sidorenko, 2005).
  • Research into the gas phase reaction of substituted isoquinolines to carboxylic acids in mass spectrometers has been conducted, highlighting its potential as prolylhydroxylase inhibitor drug candidates (Thevis, Kohler, Schlörer, & Schänzer, 2008).

Biological Activity

  • The antioxidative or prooxidative effect of 4-hydroxyquinoline derivatives on free-radical-initiated hemolysis of erythrocytes was studied. This research sheds light on the potential antitumor properties of chloro-hydroxyquinoline-carboxylic acids (Liu, Han, Lin, & Luo, 2002).
  • The synthesis and photochemistry of a photolabile protecting group for carboxylic acids based on bromo-hydroxyquinoline has been reported, indicating potential applications in biological messengers (Fedoryak & Dore, 2002).

Applications in Drug Synthesis

  • A study on the synthesis of novel dihydroquinoline-carboxamides as potent inhibitors of Mycobacterium tuberculosis highlights the role of chloro-dihydroquinoline-carboxylic acids in antimycobacterial drugs (Marvadi et al., 2020).
  • Research on the synthesis of 1,4-dihydro-4-oxoquinoline-3-carboxylic acids containing a pyrrole moiety reported their potential use as analogs of nalidixic acid, an antibacterial agent (Corelli et al., 1983).

properties

IUPAC Name

6-chloro-4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO3/c11-5-1-2-8-6(3-5)9(13)7(4-12-8)10(14)15/h1-4H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDPXSMNKRFLXHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10957399
Record name 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10957399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-4-hydroxyquinoline-3-carboxylic acid

CAS RN

35973-14-9
Record name 35973-14-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79880
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10957399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
WO Kermack, NE Storey - Journal of the Chemical Society (Resumed), 1951 - pubs.rsc.org
4-Anilinoquinoline-3-carboxylic acid and its derivatives are cyclized in concentrated sulphuric acid to the corresponding 4-hydroxyquinolino-(4’: 3’-2: 3) quinolines (I; R= OH), and with …
Number of citations: 1 pubs.rsc.org
RM ROBERTS - The Journal of Organic Chemistry, 1949 - ACS Publications
VIII somewhat, another factor which makes the yield of the acid represent consider-ably less than the actual amount of acrylateproduced in the first reaction. The acrylates derived from o-…
Number of citations: 122 pubs.acs.org

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